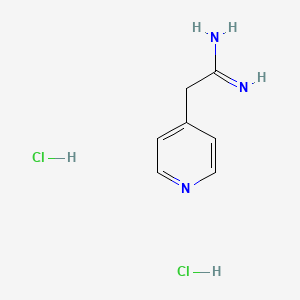

2-(Pyridin-4-yl)acetamidine dihydrochloride

Description

Properties

IUPAC Name |

2-pyridin-4-ylethanimidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.2ClH/c8-7(9)5-6-1-3-10-4-2-6;;/h1-4H,5H2,(H3,8,9);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABJXQCSMLUYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(=N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)acetamidine dihydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with acetamidine hydrochloride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced purification techniques to achieve high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)acetamidine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms with different chemical properties.

Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

2-(Pyridin-4-yl)acetamidine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in industrial processes, including catalysis and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)acetamidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Amidine Moieties

Acetamidine Dihydrochloride (CAS 142-64-3)

- Structure : Simpler amidine without the pyridin-4-yl group.

- This impacts bioavailability and interaction with biological targets.

- Applications : Primarily used as a reagent in organic synthesis, e.g., forming heterocycles like pyrimidines .

p-Aminobenzamidine Dihydrochloride

- Structure: Contains a benzene ring with an amino group para to the amidine.

- Key Differences: The aromatic amino group increases electron density, enhancing interactions with proteases (e.g., trypsin inhibitors). Unlike 2-(pyridin-4-yl)acetamidine, this compound lacks the pyridine’s nitrogen, altering coordination chemistry .

Azoamidine Dihydrochlorides (e.g., 2,2’-Azobis Compounds)

- Structure : Feature azo (–N=N–) bridges between amidine groups, with substituents like methyl or chlorophenyl.

- Key Differences: The azo group confers photoinitiator properties, enabling radical polymerization.

Pyridine-Containing Derivatives

2-(Pyridin-4-yl)acetonitrile Hydrochloride (CAS 92333-25-0)

- Structure : Nitrile group instead of amidine; single hydrochloride salt.

- Key Differences : The nitrile group is less basic than amidine, reducing hydrogen-bonding capacity. However, it serves as a precursor for amidines via hydrolysis. The dihydrochloride form of the target compound offers higher solubility .

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride (CAS 1193388-05-4)

- Structure : Pyrrolidine substituent on pyridine and amine group.

Pseudourea and Thiourea Derivatives

S-(2-(Dimethylamino)ethyl) Isothiourinium Dihydrochloride (CAS 16111-27-6)

- Structure: Thiourea core with a dimethylaminoethyl chain.

- Key Differences : The thiourea group (–NHC(S)NH–) is more acidic than amidines, affecting solubility and metal coordination. This compound is restricted due to sensitization hazards, unlike the target amidine .

Physicochemical and Functional Comparison

Biological Activity

2-(Pyridin-4-yl)acetamidine dihydrochloride, a compound with the chemical formula C7H9N3·2HCl, has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure : The compound features a pyridine ring substituted with an acetamidine group, which is pivotal for its biological interactions.

Physical Properties :

- Molecular Weight : 189.07 g/mol

- Solubility : Soluble in water and polar organic solvents.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity :

- Antiviral Properties :

-

Enzyme Inhibition :

- The compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for pathogen survival .

Antimicrobial Studies

A study by Furdui et al. demonstrated that pyridine compounds, including derivatives like this compound, showed substantial antimicrobial activity against a range of pathogens. The effectiveness varied with the length of the alkyl chain in related compounds .

Case Studies

- Study on Bacterial Resistance :

- In Vivo Efficacy :

Data Table: Biological Activity Summary

Q & A

Q. Methodological Answer :

- TLC : Use silica gel plates with CH₂Cl₂/MeOH (9:1); Rf ≈ 0.3.

- Melting Point : Confirm consistency with literature (decomposes at 210–215°C).

- FTIR : Key peaks at 1650 cm⁻¹ (C=N stretch) and 3400 cm⁻¹ (NH₂) .

Advanced: What computational tools predict the binding affinity of this compound to biological targets?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.